molecular formula C11H20O B14700468 4a-Methyldecahydronaphthalen-2-ol CAS No. 21789-50-4

4a-Methyldecahydronaphthalen-2-ol

Katalognummer: B14700468
CAS-Nummer: 21789-50-4
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: ZGVYVWSAAMJYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4a-Methyldecahydronaphthalen-2-ol is a chemical compound with the molecular formula C11H20O. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyldecahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the reduction of 4a-Methyldecahydronaphthalen-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4a-Methyldecahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4a-Methyldecahydronaphthalen-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4a-Methyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4a-Methyldecahydronaphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Eigenschaften

CAS-Nummer

21789-50-4

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C11H20O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9-10,12H,2-8H2,1H3

InChI-Schlüssel

ZGVYVWSAAMJYCN-UHFFFAOYSA-N

Kanonische SMILES

CC12CCCCC1CC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.